![molecular formula C16H11BrClNO2S B371305 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione CAS No. 326920-95-0](/img/structure/B371305.png)
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C16H11BrClNO2S and its molecular weight is 396.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Halogenation and Synthesis of Halogenated Compounds
- Ring Halogenation Techniques: The utility of bromo- and chloro- derivatives for ring halogenation of polyalkylbenzenes has been demonstrated, providing a method for the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield. This process involves catalytic quantities of p-toluenesulfonic acid alongside N-halosuccinimide, showcasing the compound's role in facilitating selective halogenation reactions (Bovonsombat & Mcnelis, 1993).
Material Science: High-Performance Polymers
- Development of High-Refraction Polyimides: Transparent aromatic polyimides synthesized from thiophenyl-substituted benzidines, including chlorothiophenyl derivatives, have been highlighted for their high refractive indices, small birefringence, and excellent thermomechanical stabilities. These materials find applications in optoelectronics and advanced material engineering due to their distinctive optical properties and stability (Tapaswi et al., 2015).
Spectroscopic and Structural Analysis
- Halogen Bonding in Antibacterial Derivatives: The structural and conformational analysis of halogenated triazole derivatives has been conducted, revealing insights into the stabilizing effects of halogen bonds within the crystal structure. This research provides a foundation for designing molecules with enhanced molecular interactions and potential applications in developing antibacterial agents (Mirosław, Plech, & Wujec, 2015).
Luminescent Polymers for Optoelectronics
- Synthesis of Highly Luminescent Polymers: The compound has been utilized in the synthesis of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibiting strong fluorescence. These materials are significant for their potential applications in the field of optoelectronics, offering high quantum yields and substantial Stokes shifts (Zhang & Tieke, 2008).
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQRNUAUHOIED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
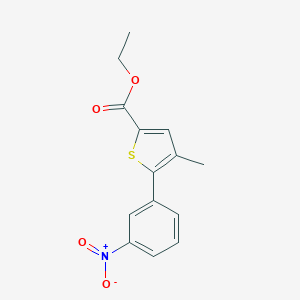
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
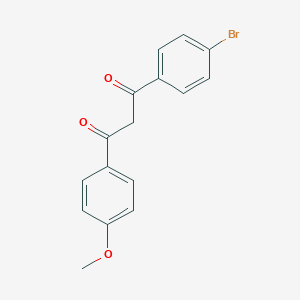
![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)

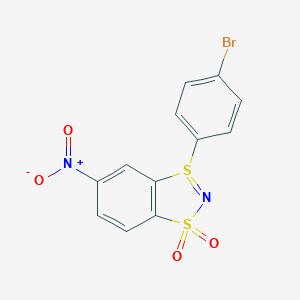
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
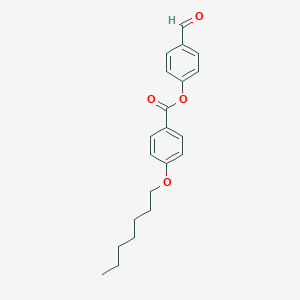
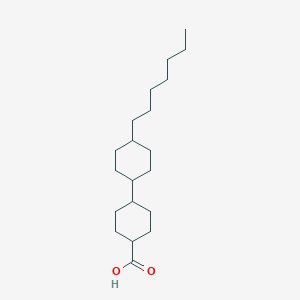
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
